molecular formula C17H23NO4 B268232 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid

2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B268232
M. Wt: 305.4 g/mol
InChI Key: DDMFHZODDACATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. PAC is a cyclohexane-based molecule that contains an anilino carbonyl group and an isopropoxy group. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a role in the development of inflammation and pain. By inhibiting these enzymes, 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a role in the development of inflammation and pain. 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs. Additionally, 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments is that it is a relatively simple molecule to synthesize, which makes it readily available for research purposes. Additionally, 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to have a variety of biological activities, which makes it a promising candidate for the development of drugs to treat a variety of conditions. However, there are also limitations to using 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid in lab experiments. For example, the mechanism of action of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, the low yield of the synthesis reaction means that large quantities of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid may be difficult to obtain.

Future Directions

There are several future directions for research on 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid. One area of research could be to further investigate the mechanism of action of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid, in order to gain a better understanding of its effects in vivo. Additionally, further research could be done to determine the optimal dosage and administration method for 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid, in order to maximize its therapeutic potential. Another area of research could be to investigate the potential of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid as a drug candidate for the treatment of cancer, arthritis, and other conditions. Finally, research could be done to develop new synthesis methods for 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid, in order to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction between 2-isopropoxyaniline and cyclohexanecarboxylic acid, which results in the formation of the 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid molecule. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization. The yield of the reaction is typically around 50%, and the purity of the final product can be determined through techniques such as melting point analysis and NMR spectroscopy.

Scientific Research Applications

2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has been studied extensively in the field of pharmaceutical research due to its potential as a drug candidate. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This makes 2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid a promising candidate for the development of drugs to treat conditions such as arthritis and cancer.

properties

Product Name

2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(2-propan-2-yloxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-11(2)22-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17(20)21/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

DDMFHZODDACATK-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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